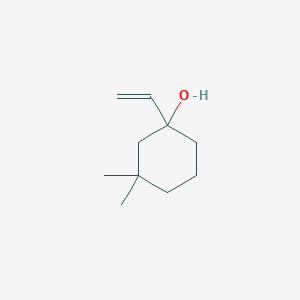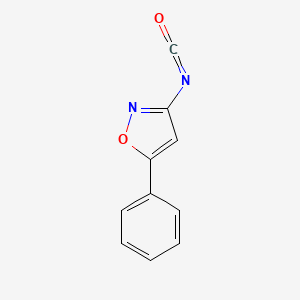
2(3H)-Furanone, 4-cyclohexyldihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, 4-cyclohexyldihydro- is an organic compound belonging to the class of furanones Furanones are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 4-cyclohexyldihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with a suitable furanone precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of 2(3H)-Furanone, 4-cyclohexyldihydro- may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 4-cyclohexyldihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran or tetrahydrofuran derivative.
Substitution: The cyclohexyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl carboxylic acid, while reduction may produce cyclohexyl tetrahydrofuran.
Scientific Research Applications
2(3H)-Furanone, 4-cyclohexyldihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial or anticancer agent.
Medicine: Research explores its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, 4-cyclohexyldihydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through caspase activation.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Furanone, 4-methyl-: Similar structure but with a methyl group instead of a cyclohexyl group.
2(3H)-Furanone, 4-phenyl-: Features a phenyl group, offering different chemical properties and applications.
2(3H)-Furanone, 4-ethyl-: Contains an ethyl group, leading to variations in reactivity and biological activity.
Uniqueness
2(3H)-Furanone, 4-cyclohexyldihydro- is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic effects. These effects influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
54996-29-1 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4-cyclohexyloxolan-2-one |
InChI |
InChI=1S/C10H16O2/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h8-9H,1-7H2 |
InChI Key |
YISWJCYUPYILII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CC(=O)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


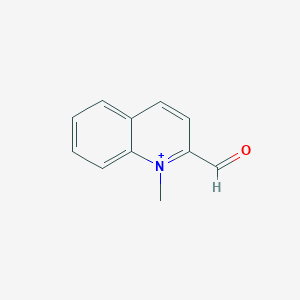
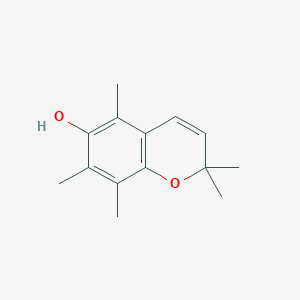

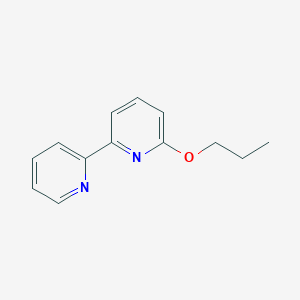
![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)

![Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl-](/img/structure/B14634059.png)
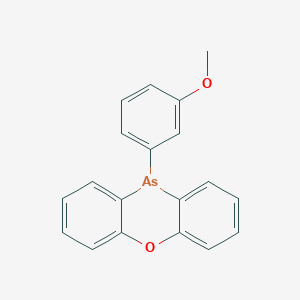
![5-Oxo-5-[(propan-2-yl)oxy]pentanoate](/img/structure/B14634062.png)

